molecular formula C17H13F3N4OS B4233390 2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B4233390
M. Wt: 378.4 g/mol
InChI Key: GNMVDAITFXNKTD-UHFFFAOYSA-N
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Description

2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide, commonly known as PTAC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a synthetic compound that belongs to the class of triazole derivatives and is widely used in the field of medicinal chemistry. PTAC has been shown to exhibit a wide range of biological activities, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of PTAC is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. PTAC has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
PTAC has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. PTAC has also been shown to inhibit the growth of various fungi and bacteria. Additionally, PTAC has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of PTAC is its wide range of biological activities, making it a promising candidate for the development of new drugs. However, its synthesis is a multi-step process that requires careful control of reaction conditions, which can be a limitation for lab experiments. Additionally, the mechanism of action of PTAC is not fully understood, which can make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of PTAC. One potential direction is the development of PTAC-based drugs for the treatment of various diseases. Another potential direction is the study of the mechanism of action of PTAC, which could lead to a better understanding of its biological activities. Finally, the synthesis of PTAC could be optimized to improve its yield and reduce the number of steps required, making it more accessible for lab experiments.

Scientific Research Applications

PTAC has been extensively studied in the field of medicinal chemistry due to its potential as a drug candidate. It has been shown to exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. PTAC has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for the treatment of various diseases.

Properties

IUPAC Name

2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4OS/c18-17(19,20)12-8-4-5-9-13(12)21-14(25)10-26-16-22-15(23-24-16)11-6-2-1-3-7-11/h1-9H,10H2,(H,21,25)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMVDAITFXNKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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